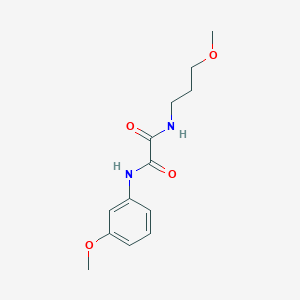![molecular formula C27H30N4O4S B11631947 (6Z)-2-butyl-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631947.png)
(6Z)-2-butyl-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
- The core of the compound consists of a thiadiazolo[3,2-a]pyrimidin-7-one scaffold.
- Attached to this core, we have:
- A butyl group (a four-carbon alkyl chain).
- A benzylidene group (a double bond between the benzene ring and an aldehyde group).
- An ethoxy group (an oxygen atom connected to an ethyl group).
- A dimethylphenoxy group (a phenoxy ring with two methyl substituents).
- A methoxy group (an oxygen atom connected to a methyl group).
- The compound’s systematic name is quite a mouthful, but it reflects its intricate structure.
Métodos De Preparación
- Synthetic routes for this compound may involve multi-step reactions.
- One possible approach is the condensation of appropriate precursors to form the thiadiazolo[3,2-a]pyrimidin-7-one core, followed by subsequent functional group modifications.
- Industrial production methods likely optimize yield and scalability.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Major Products: These would vary based on the specific reaction and starting materials.
Aplicaciones Científicas De Investigación
Chemistry: Investigating the compound’s reactivity, stability, and novel derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring potential therapeutic applications (e.g., anticancer, antimicrobial properties).
Industry: Developing new materials or catalysts based on its structure.
Mecanismo De Acción
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
- It may affect cellular pathways related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds: Other heterocyclic molecules with diverse substituents.
Uniqueness: Highlight its distinctive features compared to related compounds.
Propiedades
Fórmula molecular |
C27H30N4O4S |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
(6Z)-2-butyl-6-[[4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H30N4O4S/c1-5-6-7-24-30-31-25(28)20(26(32)29-27(31)36-24)15-19-9-11-22(23(16-19)33-4)35-13-12-34-21-10-8-17(2)14-18(21)3/h8-11,14-16,28H,5-7,12-13H2,1-4H3/b20-15-,28-25? |
Clave InChI |
LLQRCPANZQBEMQ-NMBITUCBSA-N |
SMILES isomérico |
CCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=C(C=C(C=C4)C)C)OC)/C(=O)N=C2S1 |
SMILES canónico |
CCCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=C(C=C(C=C4)C)C)OC)C(=O)N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631864.png)
![2-{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B11631868.png)
![1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631870.png)
![N-(4-chlorophenyl)-2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11631874.png)
![7-ethoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11631895.png)

![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(cyclohexylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11631900.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631917.png)
![N-[(4-chlorophenyl)sulfonyl]-3-methyl-N-(4-methylphenyl)benzamide](/img/structure/B11631923.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(3-methylphenoxy)butanamide](/img/structure/B11631929.png)
![ethyl 2-[2-(3-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631930.png)
![N-(2,4-Dimethylpentan-3-YL)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11631938.png)

![2-(4-chlorophenyl)-3-[2-(2,6-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11631952.png)
